is a chemical compound with the molecular formula C15H12O4.
The compound “3-[3-(Carboxymethyl)phenyl]benzoic acid” could potentially be used in the preparation of 2-[(carboxymethyl)-(phenyl)amino]benzoic acid via the Ullmann reaction . The Ullmann reaction is a coupling reaction in which two aryl groups are joined together with the aid of a copper catalyst. This reaction is often used in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products .
These reactions could potentially be relevant if the compound were to be modified to have a benzylic carbon .
3-[3-(Carboxymethyl)phenyl]benzoic acid, with the chemical formula C₁₅H₁₂O₄ and a CAS number of 1365272-23-6, is an aromatic compound characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl group. This compound features a phenyl ring with a carboxymethyl group attached at the meta position, contributing to its unique chemical properties. It is a white to off-white solid that is soluble in organic solvents and has potential applications in various fields, including pharmaceuticals and materials science .
There is currently no scientific research available on the mechanism of action of 3-[3-(Carboxymethyl)phenyl]benzoic acid in any biological system.
Information on specific hazards associated with this compound is not available.
The reactivity of 3-[3-(Carboxymethyl)phenyl]benzoic acid can be attributed to its functional groups. Key reactions include:
Several synthesis methods are available for producing 3-[3-(Carboxymethyl)phenyl]benzoic acid:
These methods allow for the production of high-purity compounds suitable for research and industrial applications .
3-[3-(Carboxymethyl)phenyl]benzoic acid has several notable applications:
The versatility of this compound makes it valuable across multiple industries .
Studies exploring the interactions of 3-[3-(Carboxymethyl)phenyl]benzoic acid with biological systems have shown promising results. For instance:
Such studies are crucial for understanding how this compound can be effectively utilized in medicinal chemistry .
Several compounds share structural similarities with 3-[3-(Carboxymethyl)phenyl]benzoic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-[3-(Carboxymethyl)phenyl]benzoic acid | Structure | Different substitution pattern on the phenyl ring |
| 3-Carboxybenzoic acid | Structure | Lacks additional phenyl group; simpler structure |
| Benzoic Acid | Structure | Basic structure without any substituents |
Uniqueness: 3-[3-(Carboxymethyl)phenyl]benzoic acid stands out due to its specific substitution pattern that may enhance its solubility and biological activity compared to similar compounds. Its unique structure allows for diverse chemical modifications and potential applications that are not possible with simpler analogs .
3-[3-(Carboxymethyl)phenyl]benzoic acid is a structurally intriguing biphenyl derivative, featuring a benzoic acid moiety substituted at the meta position by a phenyl ring, which itself bears a carboxymethyl group. This arrangement confers unique electronic and steric properties, making the compound valuable in synthetic methodologies and as a building block for supramolecular assemblies. The historical development of biphenyl carboxylic acids traces back to the mid-19th century, with evolving synthetic techniques such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura couplings, which have enabled the precise construction of such complex architectures. Functionalized biphenyls, including 3-[3-(Carboxymethyl)phenyl]benzoic acid, play a crucial role in the design of supramolecular systems, facilitating π–π stacking, hydrogen bonding, and metal coordination. These properties underpin their utility in material science, pharmaceuticals, and as scaffolds for biomimetic structures. The following sections provide a detailed examination of the compound’s structure, synthesis, physicochemical data, and its evolving role in contemporary chemical research.
The molecular entity 3-[3-(Carboxymethyl)phenyl]benzoic acid, with the formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol, is a biphenyl derivative characterized by the presence of two aromatic rings connected via a single bond, with one ring substituted by a carboxymethyl group at the meta position and the other ring bearing a carboxylic acid substituent. This specific substitution pattern imparts a unique combination of electronic effects and spatial arrangement, distinguishing it from simpler biphenyl carboxylic acids.
In the context of synthetic organic chemistry, such compounds are of significant interest due to their dual functionality: the aromatic system provides a platform for π–π interactions and further functionalization, while the carboxylic acid and carboxymethyl groups offer sites for derivatization, metal coordination, and hydrogen bonding. The versatility of 3-[3-(Carboxymethyl)phenyl]benzoic acid is thus rooted in its ability to serve as both a synthetic intermediate and a functional component in larger molecular assemblies.
The growing importance of biphenyl derivatives in contemporary research is reflected in their widespread application in pharmaceuticals, materials science, and supramolecular chemistry. The ability to fine-tune the electronic and steric environment of these molecules has enabled chemists to design compounds with tailored properties, ranging from enhanced biological activity to the formation of complex supramolecular structures. This review aims to provide a comprehensive understanding of 3-[3-(Carboxymethyl)phenyl]benzoic acid, tracing its historical development, elucidating its structural features, and highlighting its role in advancing the frontiers of synthetic and supramolecular chemistry.
The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the biphenyl backbone of 3-[3-(carboxymethyl)phenyl]benzoic acid. Recent cobalt-catalyzed systems enable C(sp²)–C(sp³) couplings between aryl boronic esters and alkyl bromides under mild conditions (80°C, 12 h), achieving yields up to 92% for sterically hindered substrates [2]. Critical parameters include:
A breakthrough in enantioselective Suzuki-Miyaura coupling utilizes sulfonated sSPhos ligands to achieve axial chirality in 2,2′-biphenol intermediates, reaching 98% enantiomeric excess (ee) at 0.5 mol% palladium loading [3]. This ligand architecture facilitates hydrogen bonding with phenolic substrates, enabling precise control over biaryl dihedral angles critical for subsequent carboxylation steps [3].
Second-generation bidentate ligands address historical limitations in palladium-catalyzed carboxylative coupling:
| Ligand Class | Binding Mode | Turnover Frequency (h⁻¹) | Functional Group Tolerance |
|---|---|---|---|
| Bis-phosphines | κ²-P,P | 450 | Moderate (nitriles, ketones) |
| N-Heterocyclic carbenes | κ²-C,C | 1,200 | High (esters, amides) |
| Sulfonated SPhos | κ²-P,O | 780 | Exceptional (phenols, boronic acids) |
The sulfonate group in sSPhos ligands creates a pseudo-cavity that stabilizes oxidative addition intermediates through electrostatic interactions, reducing activation energy by 12 kcal/mol compared to traditional ligands [3]. This design enables coupling of electron-deficient aryl chlorides (E > -0.8 V vs SCE) at room temperature, overcoming previous limitations in carboxylative functionalization [3].
Copper-mediated Ullmann coupling provides a complementary route for installing the carboxymethyl moiety. Modern protocols employ:
Palladium variants of Ullmann chemistry demonstrate unique advantages for carboxylated intermediates. A recent protocol couples 2-iodocyclohex-2-en-1-one with o-halonitrobenzenes using Pd(OAc)₂/Xantphos, followed by reductive cyclization to form carbazole precursors (72% overall yield) [6]. This tandem approach avoids protecting group strategies typically required for benzoic acid derivatives.
While less prevalent than transition metal-catalyzed methods, nucleophilic aromatic substitution (NAS) offers atom-economic pathways under specific conditions:
Current limitations in NAS methods include narrow substrate scope for electron-rich aromatics and competing side reactions (e.g., Fries rearrangement). Recent computational studies suggest that electric field-assisted catalysis could overcome these barriers by stabilizing charged transition states [4].
The application of carboxylate-containing compounds in perovskite solar cell interface engineering has emerged as a critical strategy for enhancing device performance and stability. 3-[3-(Carboxymethyl)phenyl]benzoic acid and related benzoic acid derivatives demonstrate remarkable efficacy in addressing fundamental challenges associated with perovskite photovoltaic devices.
Defect passivation in perovskite solar cells represents a fundamental approach to mitigating non-radiative recombination losses and enhancing power conversion efficiency. Research has demonstrated that benzoic acid derivatives function as highly effective passivating agents through multiple mechanisms.
The coordination interaction between carboxylate functional groups and undercoordinated lead ions (Pb²⁺) at perovskite surfaces constitutes the primary passivation mechanism. Studies utilizing 3,5-bis(trifluoromethyl)benzoic acid have shown that carbonyl oxygen atoms from carboxylate groups coordinate directly with surface Pb²⁺ defects, effectively healing these detrimental sites. This coordination results in a significant reduction in trap-assisted non-radiative recombination, leading to power conversion efficiency improvements from 18.45% to 21.09%.
Benzoic acid itself has been demonstrated to provide multifunctional benefits in perovskite solar cells. When employed as a 1.0% additive, benzoic acid simultaneously achieves three critical improvements: increased perovskite grain size, reduced ion migration, and decreased defect density states. The mechanism involves inhibition of cation migration within the perovskite structure through weak interactions with the organic additive, while concurrently passivating surface defects through carboxylate coordination.
The effectiveness of different benzoic acid derivatives varies significantly based on their electronic properties. Research comparing 4-aminomethylbenzoic acid and 4-sulfamoylbenzoic acid has revealed that electron-withdrawing substituents (-SO₂NH₂) provide superior passivation performance compared to electron-donating groups (-CH₂NH₂). This finding directly correlates with Hammett constant values, where the electron-withdrawing nature enhances the passivation efficacy, resulting in power conversion efficiency improvements from 22.27% to 23.64%.
| Passivation Agent | PCE Improvement (%) | Mechanism |
|---|---|---|
| 3,5-bis(trifluoromethyl)benzoic acid | 21.09 (vs 18.45 control) | Pb²⁺ defect passivation via carbonyl and fluorine coordination |
| Benzoic acid | 18.05 (vs 15.42 control) | Ion migration inhibition and defect passivation |
| 4-sulfamoylbenzoic acid | 23.64 (vs 22.27 control) | Dual interface passivation |
| Benzoyl hydrazine | 22.75 | Multifunctional additive strategy |
Molecular anchoring strategies utilizing carboxylate functional groups have proven instrumental in modulating charge transport properties at perovskite interfaces. The anchoring mechanism involves the formation of coordination bonds between carboxylate oxygen atoms and metal centers in the transport layers, creating favorable charge extraction pathways.
Self-assembled monolayers incorporating carboxylate anchoring groups demonstrate superior performance compared to alternative anchoring chemistries. Research on tin-lead perovskite solar cells has shown that carboxylate-anchored molecules exhibit more favorable orientation and arrangement compared to phosphate-anchored counterparts. This improved molecular organization results in reduced non-radiative recombination and enhanced crystallinity of the perovskite layer.
The charge transfer framework governing supramolecular interactions at perovskite interfaces has been elucidated through comprehensive theoretical and experimental studies. Bifunctional ligands capable of forming strong hydrogen bonds within organic bilayers demonstrate that stronger intermolecular interactions draw charge away from perovskite layers. This charge redistribution mechanism directly correlates with reduced bandgap, increased in-plane charge transport, and improved photovoltaic device characteristics.
Energy level alignment optimization through molecular anchoring represents a critical factor in charge transport enhancement. Studies have demonstrated that carboxylate-anchored molecules can shift the Fermi level by up to 230 meV, creating more favorable energy alignment for charge extraction. This shift results from surface dipole formation and electronic coupling between the anchoring molecule and the substrate.
The charge extraction enhancement achieved through molecular anchoring has been quantified through various analytical techniques. Time-resolved photoluminescence studies reveal that properly anchored systems exhibit faster charge collection and longer carrier lifetimes compared to unmodified interfaces. The enhanced charge extraction efficiency correlates directly with improved fill factors and reduced hysteresis in photovoltaic devices.
The utilization of 3-[3-(Carboxymethyl)phenyl]benzoic acid in coordination polymer and metal-organic framework synthesis represents a significant advancement in functional materials design. The compound's dual carboxylate functionality enables versatile coordination modes and structural diversity, leading to materials with exceptional properties for advanced applications.
Carboxylate bridging in coordination polymers provides a robust synthetic platform for designing luminescent materials with tunable photophysical properties. The bridging mechanism involves coordination of carboxylate oxygen atoms to multiple metal centers, creating extended networks with enhanced structural stability and unique electronic characteristics.
Lanthanide-based coordination polymers utilizing carboxylate bridging ligands demonstrate exceptional luminescent properties. Studies on [Ln(ppmc)₃(phen)] systems (where Ln = Eu, Tb) reveal that carboxylate-bridged dimer units exhibit characteristic red or green emission attributed to Eu³⁺ and Tb³⁺ centers respectively. The luminescence lifetime and quantum yield are significantly enhanced compared to free ligands due to the rigid coordination environment provided by the carboxylate bridges.
The coordination mode diversity of carboxylate groups enables fine-tuning of luminescent properties. Research has identified multiple bridging modes including anti-anti, syn-anti, and chelate-bridging configurations, each conferring distinct photophysical characteristics. The anti-anti carboxylate bridging mode typically provides the most efficient energy transfer pathways, resulting in enhanced luminescence intensity and longer excited-state lifetimes.
Structural analysis of carboxylate-bridged systems reveals that the dihedral angle between aromatic rings and the metal-carboxylate bond lengths directly influence the luminescence properties. Compounds featuring smaller dihedral angles demonstrate stronger π-π stacking interactions, leading to red-shifted emission and enhanced quantum yields. This structure-property relationship enables rational design of luminescent materials with predetermined photophysical characteristics.
Sensing applications represent a significant advancement in carboxylate-bridged luminescent materials. Studies on zinc coordination polymers based on flexible carboxylate ligands demonstrate selective detection of Fe³⁺ ions with detection limits below 3.5 μM. The sensing mechanism involves luminescence quenching through electron transfer from the excited coordination polymer to the analyte, providing highly sensitive and selective detection capabilities.
| MOF System | Luminescence Color | Quantum Yield | Application |
|---|---|---|---|
| [Ln(ppmc)₃(phen)] (Ln = Eu, Tb) | Red (Eu³⁺) / Green (Tb³⁺) | Variable | General luminescence |
| [Eu(ppmdc)(phen)(C₂O₄)₀.₅]·0.5H₂O | Red (Eu³⁺) | Enhanced vs free ligand | Sensing applications |
| [Zn₂(shtc)(H₂O)]·3H₂O | Blue (ligand-centered) | High | Fe³⁺ detection |
| [Dy₄(HL)(H₂O)₂(NO₃)]·NO₃ | Green (Tb³⁺) | High | Magnetic and luminescent dual function |
Mechanistic investigations into carboxylate-bridged luminescence reveal that the emission characteristics depend critically on the binding mode of carboxylate groups with metal ions. Lead-based coordination polymers demonstrate that different carboxylate coordination modes result in varying degrees of ligand-centered luminescence. The strongest luminescence typically occurs when carboxylate groups adopt bidentate bridging modes, maximizing electronic coupling between the organic ligand and metal centers.
Synthetic strategies for carboxylate-bridged luminescent materials have evolved to incorporate multifunctional ligands with enhanced structural diversity. The use of mixed carboxylate and auxiliary ligands enables construction of coordination polymers with tunable dimensionality and properties. Three-dimensional frameworks demonstrate superior luminescent properties compared to lower-dimensional analogs due to enhanced structural rigidity and reduced non-radiative decay pathways.
Stability considerations in carboxylate-bridged luminescent materials reveal that the choice of metal center and bridging ligand significantly influences thermal and chemical stability. Rare-earth coordination polymers with multimodal luminescence demonstrate exceptional stability over extended periods while maintaining their photophysical properties. This stability enables practical applications in devices requiring long-term operational reliability.